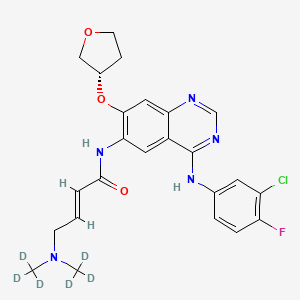

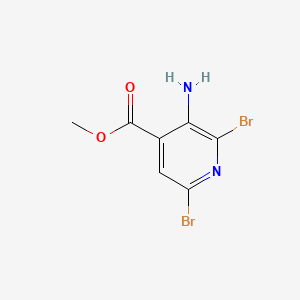

![molecular formula C6H4BrN3 B580261 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1172085-67-4](/img/structure/B580261.png)

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine

説明

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine is a derivative of the [1,2,4]triazolo[4,3-a]pyridine scaffold . This class of compounds has been found to have many pharmaceutical applications due to their biological activity . They are part of the triazolopyridine family, which has been recognized for its antifungal, antibacterial, and anticonvulsant properties, among others .

Synthesis Analysis

The synthesis of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine and similar compounds often involves the use of chlorinated agents for hydrazones under mild conditions . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .

Molecular Structure Analysis

The molecular structure of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine has been analyzed using various spectroscopic methods, including FTIR and FT-Raman spectroscopy . The compound crystallizes in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell .

Chemical Reactions Analysis

Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives have been proposed as bromodomain inhibitors with micromolar IC50 values . These compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine have been studied using various methods. For example, the compound’s FTIR and FT-Raman spectra have been recorded and analyzed . The compound’s electron absorption and luminescence spectra have also been measured and discussed .

科学的研究の応用

Antiviral and Antitumor Agents

Triazolopyridine derivatives, due to their structural similarities to nucleic bases, may act as metabolites and have potential use as antiviral and antitumor agents. They have shown remarkable cytotoxic activity against various carcinoma cells, including colon, breast, and lung cancer .

Drug Synthesis

The triazolopyridine ring is a structural fragment present in several drugs, indicating its importance in pharmaceutical synthesis .

Antibacterial Activity

These derivatives exhibit a wide range of biological activities, including antibacterial properties, which are significant in drug discovery programs .

Antidiabetic Properties

Specifically, triazolopyridine derivatives like 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine are key pharmacophores in drugs like sitagliptin phosphate for treating type II diabetes mellitus .

Anti-platelet Aggregations

They also show anti-platelet aggregation properties, which can be important for cardiovascular health .

Antifungal and Antimalarial Properties

These compounds have antifungal and anti-malarial properties, further expanding their potential therapeutic applications .

Anticonvulsant Properties

Triazolopyridine derivatives have been found to possess anticonvulsant properties, which could be beneficial in treating epilepsy and other seizure disorders .

Synthetic Methods Development

Research into the synthesis of triazolopyridine derivatives like [1,2,4]triazolo[1,5-a]pyridine has led to the development of new synthetic methods that are more efficient and environmentally friendly .

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

将来の方向性

The future directions for the research and development of 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine and similar compounds are promising. These compounds have been found to have various biological activities, making them potential candidates for drug design . Further optimization studies have suggested that replacing the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

特性

IUPAC Name |

5-bromo-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIWBYJVFCZPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656833 | |

| Record name | 5-Bromo[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-[1,2,4]triazolo[4,3-a]pyridine | |

CAS RN |

1172085-67-4 | |

| Record name | 5-Bromo[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)

![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)

![N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide](/img/structure/B580198.png)